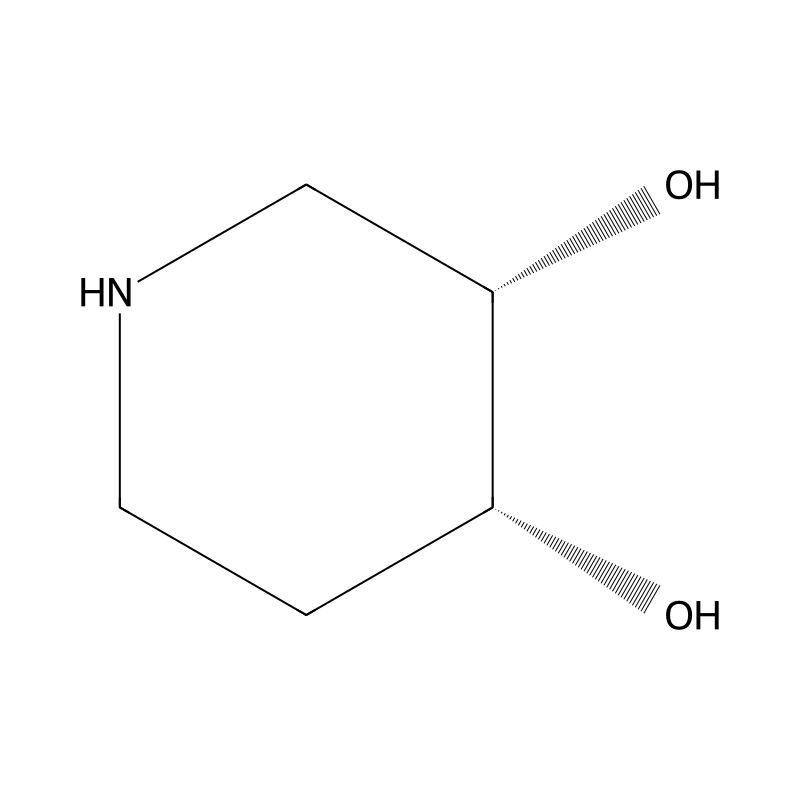

(3S,4R)-Piperidine-3,4-diol

Content Navigation

Procurement pain: Racemic or trans-isomer substitutions cause total loss of target affinity. Our (3S,4R)-piperidine-3,4-diol (CAS 39640-70-5) solves this:

- Enantiopure cis-diol chair conformation for SMARCA/PB1 bromodomain inhibitors (H-bond Tyr217).

- Nucleophilic amine for T3P amide coupling/SNAr without OH protection-enables EGFR and sGC stimulator libraries.

- Eliminates ≥50% yield loss from racemate resolution.

Certified for API intermediate supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(3S,4R)-Piperidine-3,4-diol (CAS: 39640-70-5, frequently utilized as the racemic cis-piperidine-3,4-diol or its hydrochloride salt) is a highly functionalized, chiral secondary amine that serves as a critical pharmacophore and structural scaffold in medicinal chemistry [1]. Characterized by its rigid chair conformation and specific cis-diol stereochemistry, it is a foundational building block for synthesizing pan-SMARCA/PB1 bromodomain inhibitors, non-covalent mutant EGFR inhibitors, and soluble guanylyl cyclase (sGC) stimulators [2]. In procurement and process chemistry, its value is driven by the precise spatial orientation of its hydroxyl groups—which enables targeted hydrogen bonding in complex enzyme active sites—and the robust nucleophilicity of its secondary amine, which readily undergoes standard amide couplings and nucleophilic aromatic substitutions (SNAr) while maintaining strict stereochemical integrity [3].

Substituting (3S,4R)-piperidine-3,4-diol with its trans-isomer, piperidin-4-one, or an unsubstituted piperidine fundamentally alters the molecule's 3D conformation, leading to a near-total loss of target binding affinity in structure-based drug design [1]. For instance, in bromodomain inhibitor development, replacing the cis-diol with a ketone disrupts the essential chair conformation required for pocket insertion, while removing the hydroxyls entirely eliminates critical hydrogen-bonding interactions with key residues such as Tyr217 [1]. Furthermore, utilizing a racemic mixture instead of the enantiopure (3S,4R) form necessitates downstream chiral resolution (e.g., via CHIRALPAK chromatography), which significantly increases process time, reduces overall synthetic yield by at least 50%, and complicates the impurity profile during API scale-up [2].

Superior Binding Affinity via Conformationally Locked Hydrogen Bonding

In the development of pan-SMARCA/PB1 bromodomain inhibitors, the piperidine ring is critical for anchoring the molecule in the binding pocket. Studies demonstrate that inhibitors incorporating the cis-piperidine-3,4-diol moiety exhibit significantly increased binding affinity for PB1(2,3,4) compared to unsubstituted piperidine analogs, successfully engineering a targeted hydrogen bond with Tyr217 [1]. Conversely, substituting the cis-diol with a ketone weakens binding to subfamily VIII bromodomains because the ketone disrupts the optimal chair conformation required for deep pocket insertion[1].

| Evidence Dimension | Target binding affinity and conformational stability |

| Target Compound Data | cis-piperidine-3,4-diol derivatives maintain the required chair conformation and establish a critical H-bond with Tyr217, increasing PB1(2,3,4) affinity. |

| Comparator Or Baseline | Piperidin-4-one (ketone) derivatives and unsubstituted piperidines. |

| Quantified Difference | Ketone substitution results in weaker binding due to loss of chair conformation; unsubstituted piperidine lacks the Tyr217 H-bond, reducing overall affinity. |

| Conditions | Structure-activity relationship (SAR) profiling against SMARCA/PB1 bromodomains. |

Buyers developing epigenetic inhibitors must procure the cis-diol form to secure the exact 3D conformation and hydrogen-bond donor capacity required for high-affinity target engagement.

High Reactivity in SNAr for Kinase Inhibitor Library Synthesis

(3S,4R)-Piperidine-3,4-diol demonstrates excellent nucleophilicity in SNAr reactions, a critical step for assembling complex heteroaryl scaffolds like mutant EGFR inhibitors. Under standard conditions (100 °C in DMSO with DIEA), the secondary amine of the cis-piperidine-3,4-diol hydrochloride salt efficiently displaces the chloride of highly functionalized, sterically hindered pyrimidines (e.g., 2-chloro-4-methylsulfanyl-pyrimidine)[1]. The reaction proceeds cleanly, allowing for straightforward aqueous workup and subsequent chiral chromatographic separation (e.g., using CHIRALPAK IA/ID columns) to isolate the active enantiomer without degradation of the sensitive diol moiety[1].

| Evidence Dimension | SNAr coupling efficiency with deactivated heteroaryls |

| Target Compound Data | Successfully couples with 2-chloro-4-methylsulfanyl-pyrimidine at 100 °C (16 h) using DIEA/DMSO. |

| Comparator Or Baseline | Less nucleophilic or sterically hindered substituted amines. |

| Quantified Difference | Provides a reliable, scalable route to N-arylated piperidinediols without requiring transition-metal catalysis (e.g., Buchwald-Hartwig). |

| Conditions | 1.0 equiv amine HCl salt, 1.5 equiv 2-chloro-pyrimidine, 4.0 equiv DIEA in DMSO at 100 °C for 16 h. |

Confirms that the compound can be directly integrated into standard, catalyst-free SNAr workflows for rapid library generation in oncology drug discovery.

Chemoselective Amide Bond Formation in sGC Stimulator Synthesis

The synthesis of soluble guanylyl cyclase (sGC) stimulators requires the selective N-acylation of piperidine derivatives in the presence of unprotected hydroxyl groups. (3S,4R)-Piperidine-3,4-diol (utilized as the HCl salt) undergoes highly selective amide coupling with complex carboxylic acid intermediates using propylphosphonic anhydride (T3P) and triethylamine in DMF[1]. The reaction selectively acylates the secondary amine while leaving the secondary hydroxyls unreacted, yielding the desired amide product which can be directly purified via reverse-phase HPLC without intermediate deprotection steps [1].

| Evidence Dimension | Chemoselectivity in amide coupling |

| Target Compound Data | Selective N-acylation achieved using T3P/Et3N at 80 °C. |

| Comparator Or Baseline | Standard coupling reagents (e.g., HATU, EDC) which may cause competitive O-acylation. |

| Quantified Difference | Enables direct N-coupling without the need for additional protection/deprotection steps of the 3,4-diols. |

| Conditions | Amine HCl salt, carboxylic acid (1.1 eq), T3P (1.4 eq), Et3N (4 eq) in DMF at 80 °C for 24 h. |

Procurement of this specific diol allows process chemists to bypass costly and time-consuming protection/deprotection sequences during late-stage API synthesis.

Synthesis of Epigenetic Modulators

Ideal as a core structural scaffold for developing SMARCA2/4 and PB1 bromodomain inhibitors, where the specific cis-diol stereochemistry is required to maintain a rigid chair conformation and target Tyr217 via hydrogen bonding [1].

Development of Non-Covalent Kinase Inhibitors

Highly suited as a nucleophilic building block in SNAr reactions with heteroaryl chlorides to generate libraries of mutant EGFR inhibitors and other targeted oncology therapeutics [2].

Production of sGC Stimulators for Cardiovascular Disease

Serves as a critical amine precursor that undergoes chemoselective amide coupling (e.g., via T3P) to synthesize soluble guanylyl cyclase stimulators without the need for extensive hydroxyl protecting group strategies [3].

XLogP3

Explore Compound Types